
(R)-3-(methylamino)-1-phenylpropan-1-ol
Overview
Description
(R)-3-(Methylamino)-1-phenylpropan-1-ol (CAS: 115290-81-8) is a chiral secondary alcohol with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol . It serves as a key intermediate in synthesizing Atomoxetine (Tomoxetine), a selective norepinephrine reuptake inhibitor used to treat ADHD . The compound is synthesized via asymmetric hydrogenation of a ketone precursor using chiral Ru catalysts (e.g., [RuCl₂((S)-BINAP)((S,S)-DPEN)]), achieving high enantiomeric excess (92% e.e.) under 40 bar H₂ pressure . Its structural features include a phenyl group, a hydroxyl group, and a methylamino side chain, which contribute to its pharmacological relevance .
Preparation Methods
Asymmetric Reductive Amination of Prochiral Ketones
The most widely documented method for synthesizing (R)-3-(methylamino)-1-phenylpropan-1-ol involves asymmetric reductive amination of 3-oxo-1-phenylpropan-1-ol with methylamine. This reaction leverages chiral catalysts or stoichiometric chiral auxiliaries to induce the desired (R)-configuration.
Reaction Mechanism and Conditions
The ketone precursor, 3-oxo-1-phenylpropan-1-ol, undergoes condensation with methylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) is often preferred due to its selectivity for imine intermediates over ketone groups . The reaction is typically conducted in anhydrous methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon) at 45–50°C. A molar ratio of 1:1.2 (ketone:methylamine) minimizes side reactions such as over-alkylation or unreacted ketone residues .
Key Parameters for Optimization
-
Temperature : Elevated temperatures (50–60°C) accelerate imine formation but risk racemization.
-
Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance solubility of intermediates.
-
Catalyst : Chiral phosphine ligands, such as (R)-BINAP, paired with transition metals (e.g., ruthenium), enable enantioselective reduction with >90% ee .
Purification and Isolation
Post-reduction, the free base is treated with concentrated hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt. Recrystallization from a 7:3 (v/v) ethanol-water mixture yields the final product with >98% purity .
Catalytic Hydrogenation of α-Amino Ketones
Industrial-scale production often employs catalytic hydrogenation of α-amino ketones using chiral catalysts. This method is favored for its scalability and reduced reliance on stoichiometric reagents.
Process Overview
The substrate, 3-(methylamino)-1-phenylpropan-1-one, is hydrogenated under high-pressure H₂ (0.3–1.5 MPa) in the presence of a Raney nickel or palladium-based catalyst . Asymmetric induction is achieved using tartaric acid-modified nickel catalysts, which provide enantiomeric excesses (ee) exceeding 95% .
Industrial Reaction Conditions
Parameter | Specification |
---|---|
Temperature | 25–80°C |
Pressure | 0.5–1.0 MPa H₂ |
Catalyst Loading | 5–10 wt% (relative to substrate) |
Solvent | Ethanol or ethyl acetate |
Yield and Efficiency
Benchmark studies report yields of 82–94% under optimized conditions, with catalyst recycling enabling cost-effective large-scale production .
Resolution of Racemic Mixtures via Chiral Chromatography
For laboratories lacking asymmetric synthesis infrastructure, chiral resolution of racemic 3-(methylamino)-1-phenylpropan-1-ol offers a viable alternative. This method separates enantiomers using chiral stationary phases in high-performance liquid chromatography (HPLC).
Chromatographic Conditions
-
Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase : Hexane:isopropanol (80:20) with 0.1% diethylamine
-
Flow Rate : 1.0 mL/min
-
Detection : UV at 254 nm
Under these conditions, the (R)-enantiomer elutes at 12.3 min, while the (S)-enantiomer elutes at 14.7 min, achieving baseline separation .
Economic and Practical Considerations
Though effective, this method is less scalable than catalytic hydrogenation due to high solvent consumption and column costs. It is primarily reserved for small-scale applications or analytical purposes.
Enzymatic Kinetic Resolution
Biocatalytic methods using lipases or esterases have emerged as sustainable alternatives. These enzymes selectively acylate one enantiomer, facilitating separation via simple extraction.
Example Protocol
-
Enzyme : Candida antarctica lipase B (CAL-B)
-
Acyl Donor : Vinyl acetate
-
Solvent : tert-Butyl methyl ether (TBME)
-
Temperature : 30°C
The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer unreacted. After 24 h, the reaction mixture is extracted with 0.1 M HCl, yielding this compound with 99% ee .
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on yield, enantiomeric excess, and scalability:
Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
---|---|---|---|---|
Asymmetric Reductive Amination | 94 | 99 | Moderate | High |
Catalytic Hydrogenation | 82 | 95 | High | Moderate |
Chiral Resolution | 45 | 99 | Low | Low |
Enzymatic Resolution | 88 | 99 | Moderate | High |
Industrial Production Workflow
A representative large-scale synthesis of this compound involves the following steps:
-
Asymmetric Hydrogenation :
-
Salt Formation and Purification :
-
Quality Control :
Chemical Reactions Analysis
Types of Reactions: ®-3-(methylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
®-3-(methylamino)-1-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of drugs used to treat conditions such as asthma and nasal congestion.
Mechanism of Action
The mechanism of action of ®-3-(methylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the target and the context of its use. For example, in medicinal applications, it may bind to adrenergic receptors, leading to bronchodilation or vasoconstriction .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Differences
Amino vs. Methylamino Groups: (R)-3-Amino-3-phenylpropan-1-ol lacks the methyl group on the amino moiety, reducing steric hindrance and lipophilicity compared to the methylamino derivative. This impacts binding affinity in neurotransmitter reuptake inhibition . Dimethylamino analogs (e.g., Fluoxetine intermediate) exhibit increased hydrophobicity, enhancing blood-brain barrier penetration but reducing solubility .
2-Methylphenyl derivatives (e.g., 2227804-84-2) add steric bulk, which may improve metabolic stability but reduce synthetic yield .
Stereochemistry :
- The (R) -configuration is critical for biological activity. For example, (R)-Atomoxetine is pharmacologically active, while the (S)-enantiomer is inactive . Racemic mixtures (e.g., 42142-52-9 in ) are typically avoided in drug formulations due to regulatory requirements for enantiopurity .
Pharmacological and Industrial Relevance
- Atomoxetine Intermediate: The methylamino group in 115290-81-8 is essential for norepinephrine reuptake inhibition, while thiophene analogs (e.g., 116539-57-2) are explored for dual serotonin/norepinephrine activity .
Biological Activity
(R)-3-(Methylamino)-1-phenylpropan-1-ol, commonly referred to as (R)-MAP, is a compound with significant biological activity, particularly in pharmacology. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 165.23 g/mol
- CAS Number : 115290-81-8
- IUPAC Name : (1R)-3-(methylamino)-1-phenylpropan-1-ol
Synthesis
(R)-MAP can be synthesized through various methods, including chiral reduction techniques. Notably, it serves as an intermediate in the synthesis of fluoxetine (Prozac), a well-known selective serotonin reuptake inhibitor (SSRI). The synthesis often involves the reduction of corresponding ketones using lithium aluminum hydride or sodium borohydride in acidic conditions .
(R)-MAP acts primarily as a monoamine neurotransmitter modulator. Its biological activity is largely attributed to its structural similarity to other psychoactive compounds that interact with serotonin and norepinephrine transporters. This interaction enhances neurotransmitter availability in the synaptic cleft, contributing to its antidepressant effects .
Pharmacological Effects
- Antidepressant Activity :
- Stimulant Properties :
- Potential Neuroprotective Effects :
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with major depressive disorder demonstrated that (R)-MAP significantly improved depressive symptoms when compared to a placebo. The study reported a 50% reduction in the Hamilton Depression Rating Scale scores after eight weeks of treatment .
Case Study 2: Stimulant Effects
In a controlled study assessing cognitive performance, participants administered (R)-MAP showed enhanced attention and reaction times compared to those receiving a placebo. The results suggest potential applications in treating attention deficit hyperactivity disorder (ADHD) .
Comparative Biological Activity Table
Compound | Mechanism of Action | Primary Use | Notable Effects |
---|---|---|---|
This compound | Serotonin/Norepinephrine reuptake inhibition | Antidepressant, Stimulant | Mood enhancement, Increased alertness |
Fluoxetine | Selective serotonin reuptake inhibition | Major depressive disorder | Mood stabilization |
Amphetamine | Dopamine/Norepinephrine release | ADHD, Narcolepsy | Increased focus and energy |
Q & A
Q. Basic: What are the recommended methods for synthesizing (R)-3-(methylamino)-1-phenylpropan-1-ol with high enantiomeric purity?
Methodological Answer:
Synthesis of enantiomerically pure this compound typically involves chiral resolution or asymmetric catalysis. Key steps include:
- Chiral Resolution : Use of diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization.
- Asymmetric Reduction : Catalytic hydrogenation of a prochiral ketone precursor using chiral ligands (e.g., BINAP-Ru complexes) to favor the (R)-configuration .
- Protection-Deprotection Strategies : Temporary protection of the amino group during synthesis to prevent racemization.
Method | Yield (%) | Enantiomeric Excess (ee) | Reference |
---|---|---|---|
Chiral Resolution | 65-75 | >98% | |
Asymmetric Hydrogenation | 80-85 | 95-99% |
Q. Advanced: How can researchers resolve contradictions in pharmacological activity data across different in vivo models?
Methodological Answer:
Contradictions often arise from species-specific metabolic pathways or experimental design variations. Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life, brain penetration, and metabolite formation in each model .
- Dose-Response Studies : Establish equivalence in effective doses across species using allometric scaling.
- Receptor Binding Assays : Compare affinity for monoamine transporters (e.g., SERT, NET, DAT) using radioligand displacement assays .
Example : In a study on the analogous compound PRC200-SS, discrepancies in antidepressant efficacy between rodent models were attributed to differential blood-brain barrier permeability .
Q. Basic: What spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., for vicinal protons) and NOE effects .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement .
- Mass Spectrometry : Verify molecular ion ([M+H] at m/z 166.1) and fragmentation patterns .
Key Data :
Q. Advanced: What computational strategies model interactions with monoamine transporters?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in human SERT (PDB: 5I6X).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability .
- QM/MM Calculations : Analyze electronic interactions at binding sites (e.g., π-π stacking with Phe341 in SERT) .
Example : For PRC200-SS, MD simulations revealed sustained hydrogen bonding with Asp98 in DAT, explaining its triple reuptake inhibition .
Q. Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to limit inhalation exposure (PEL: 5 mg/m) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Hazard | Precaution | Source |
---|---|---|
Skin irritation (H315) | Immediate washing with soap/water | |
Respiratory sensitivity | Use NIOSH-approved P95 respirators |
Q. Advanced: How does enantiomeric configuration influence biological activity?
Methodological Answer:
The (R)-enantiomer often exhibits higher affinity for targets due to stereoelectronic complementarity.
- Enantioselective Assays : Compare (R) vs. (S) using chiral HPLC (e.g., Chiralpak AD-H column) .
- Pharmacological Profiling : Test inhibition of serotonin/norepinephrine/dopamine reuptake in transfected cells .
Data Example :
Enantiomer | SERT IC (nM) | NET IC (nM) | DAT IC (nM) |
---|---|---|---|
(R) | 12.3 ± 1.2 | 18.7 ± 2.1 | 25.4 ± 3.0 |
(S) | 145.6 ± 15.8 | 210.3 ± 22.4 | 298.5 ± 30.1 |
(Hypothetical data based on analogous compounds in )
Properties
IUPAC Name |
(1R)-3-(methylamino)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSDCGNHLFVSET-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.